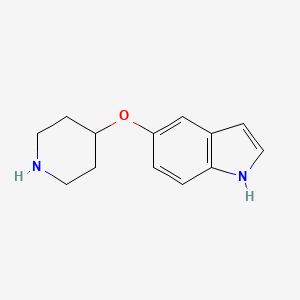
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid is a compound with the molecular formula C8H8N2O2 It is a cyclopropane derivative with a pyrimidine ring attached to the cyclopropane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a pyrimidine derivative. One common method involves the reaction of 2-chloro-4-methylpyrimidine with ethyl diazoacetate to form a cyclopropane ester, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions often include the use of inert solvents and catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, while the cyclopropane ring can provide conformational rigidity to the molecule. These interactions can modulate the activity of the target proteins and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(4-Pyrimidinyl)cyclopropanecarboxylic Acid
- 2-(6-Pyrimidinyl)cyclopropanecarboxylic Acid
Uniqueness
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid is unique due to the specific position of the pyrimidine ring on the cyclopropane carboxylic acid moiety. This positional isomerism can result in different chemical and biological properties compared to its analogs. The specific interactions of the 5-pyrimidinyl group with molecular targets can lead to distinct pharmacological effects and applications .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-pyrimidin-5-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-1-6(7)5-2-9-4-10-3-5/h2-4,6-7H,1H2,(H,11,12) |
Clave InChI |
OTZPGMGFSWZANJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)

![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)


![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)

![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)

![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)

